Perfluoroundecanoic acid

Descripción general

Descripción

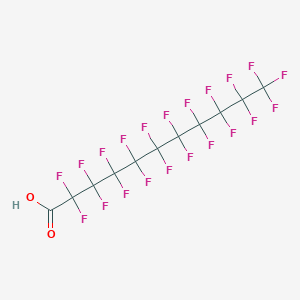

Perfluoroundecanoic acid, also known as heneicosafluoroundecanoic acid, is a perfluoroalkyl substance. It is an eleven-carbon compound in the perfluoroalkyl family of chemicals. This compound is known for its exceptional stability and resistance to heat, oil, stains, grease, and water. It is commonly used in various applications, including stain- and grease-proof coatings on food packages, furniture, upholstery, and carpets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluoroundecanoic acid is typically synthesized through the electrochemical fluorination of undecanoic acid. This process involves the use of anhydrous hydrogen fluoride as a fluorinating agent under high voltage conditions. The reaction is carried out in an electrochemical cell, where undecanoic acid is subjected to electrolysis, resulting in the replacement of hydrogen atoms with fluorine atoms.

Industrial Production Methods: In industrial settings, this compound is produced using a similar electrochemical fluorination process. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride.

Análisis De Reacciones Químicas

Types of Reactions: Perfluoroundecanoic acid undergoes various chemical reactions, including:

Oxidation: It can react with strong oxidizing agents, leading to the formation of carbon oxides and hydrogen fluoride.

Reduction: Although less common, reduction reactions can occur under specific conditions, resulting in the formation of partially fluorinated compounds.

Substitution: this compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizers such as potassium permanganate or chromium trioxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Carbon dioxide, carbon monoxide, and hydrogen fluoride.

Reduction Products: Partially fluorinated hydrocarbons.

Substitution Products: Compounds with different functional groups replacing the carboxylic acid group.

Aplicaciones Científicas De Investigación

Biological Research Applications

PFUnDA has been studied for its biological effects, particularly concerning autoimmune diseases and metabolic disorders. Research indicates that PFUnDA exposure can influence immune responses and metabolic processes.

- Autoimmunity and Diabetes : A study involving non-obese diabetic (NOD) mice demonstrated that exposure to PFUnDA accelerated the development of insulitis—a precursor to diabetes. Mice exposed to varying concentrations of PFUnDA showed increased pancreatic insulitis and apoptosis in pancreatic islets, suggesting that PFUnDA may impair macrophage function, thereby influencing autoimmune diabetes development .

- Toxicological Assessments : Toxicity evaluations have been conducted using cell lines and animal models to understand the impacts of PFUnDA on cellular metabolism and immune functions. For instance, studies have shown altered cytokine secretion in splenocytes from PFUnDA-exposed mice, indicating potential immunotoxic effects .

Environmental Monitoring

PFUnDA is a significant environmental contaminant due to its persistence and bioaccumulation potential. Its applications in environmental monitoring include:

- Detection Methods : Researchers are developing advanced methods to detect PFAS, including PFUnDA, in various environmental matrices such as soil, water, and biota. The U.S. Environmental Protection Agency (EPA) is actively involved in creating detection technologies for PFAS in drinking water and wastewater .

- Occurrence Studies : Studies have reported the presence of PFUnDA in raw water sources, highlighting its prevalence alongside other PFAS compounds. For example, data from New Jersey public drinking water systems revealed detectable levels of PFUnDA, emphasizing the need for ongoing monitoring .

Remediation Technologies

Given the environmental concerns associated with PFUnDA, various remediation technologies are being explored:

- Water Treatment Technologies : Innovative methods such as granular activated carbon (GAC) filtration have been evaluated for their effectiveness in removing PFAS from drinking water. GAC has shown promise in reducing concentrations of longer-chain PFAAs like PFUnDA during treatment processes .

- Electrochemical Mineralization : Research into electrochemical methods for degrading persistent organic pollutants, including PFUnDA, is ongoing. These methods aim to mineralize perfluorinated compounds effectively, converting them into less harmful substances .

Comprehensive Data Table

Case Studies

- NOD Mouse Model Study : This study assessed the impact of PFUnDA on autoimmune diabetes development in NOD mice. Results indicated that exposure led to increased pancreatic damage and altered immune function, suggesting implications for human health regarding autoimmune conditions .

- Water Quality Assessment : A comprehensive study conducted on raw water sources highlighted the presence of multiple PFAS, including PFUnDA. The findings underscored the need for improved water treatment strategies to mitigate contamination risks .

- GAC Filtration Efficacy : Research demonstrated that GAC filtration significantly reduced concentrations of long-chain PFAAs like PFUnDA during drinking water treatment processes, showcasing its potential as an effective remediation technology .

Mecanismo De Acción

Perfluoroundecanoic acid is part of the perfluoroalkyl substances family, which includes several similar compounds:

- Perfluorooctanoic acid

- Perfluorononanoic acid

- Perfluorodecanoic acid

- Perfluorotetradecanoic acid

Uniqueness: this compound is unique due to its specific chain length and the balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both water and oil repellency .

Comparación Con Compuestos Similares

- Perfluorooctanoic acid: Known for its use in non-stick cookware coatings.

- Perfluorononanoic acid: Used in the production of water-repellent fabrics.

- Perfluorodecanoic acid: Utilized in stain-resistant treatments for textiles.

- Perfluorotetradecanoic acid: Applied in the manufacture of fire-fighting foams .

Actividad Biológica

Perfluoroundecanoic acid (PFUnDA), a member of the perfluoroalkyl substances (PFAS) family, has garnered attention due to its environmental persistence and potential health impacts. This article explores the biological activity of PFUnDA, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

PFUnDA is characterized by an eleven-carbon chain where all hydrogen atoms are replaced by fluorine atoms, except for the terminal carboxylic group. Its stability in environmental conditions is attributed to its resistance to hydrolysis and thermal degradation, leading to widespread detection in water, soil, and biota. This persistence raises concerns about bioaccumulation and toxicity in living organisms.

Oxidative Stress and DNA Damage

Research indicates that PFUnDA can induce oxidative stress, leading to DNA damage in biological systems. In male Swiss mice studies, exposure resulted in reproductive dysfunctions and pathophysiological changes due to oxidative stress mechanisms. Specifically, PFUnDA exposure was linked to increased DNA double-strand breaks, which can lead to mutations and genomic instability .

Metabolic Disruption

PFUnDA has been shown to disrupt lipid metabolism by activating nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα). This activation can influence energy production processes like peroxisomal β-oxidation, potentially leading to metabolic disturbances. In animal models, PFUnDA exposure has been associated with altered lipidomic profiles and pancreatic insulitis, a precursor for diabetes development .

1. Insulitis Development in NOD Mice

A study involving non-obese diabetic (NOD) mice demonstrated that prenatal and early-life exposure to PFUnDA exacerbated insulitis development. The mice were exposed to varying concentrations of PFUnDA through drinking water during critical developmental periods. Results showed dose-dependent changes in lipid metabolism and increased insulitis grade, correlating with the number of apoptotic cells in pancreatic islets .

Table 1: Histological Characteristics in NOD Mice Exposed to PFUnDA

| Exposure Group | Insulitis Grade | Macrophage Count | Apoptotic Cells Count |

|---|---|---|---|

| Control | 0 | 5 | 2 |

| PFUnDA 3 μg/ml | 1 | 8 | 4 |

| PFUnDA 30 μg/ml | 2 | 12 | 6 |

| PFUnDA 300 μg/ml | 3 | 15 | 10 |

2. Immunotoxicity and Metabolic Effects

Another study highlighted the immunotoxic effects of PFUnDA, showing that exposure resulted in suppressed vaccination responses and increased susceptibility to infections. The study established a link between PFAS exposure and metabolic disturbances, particularly in lipid metabolism, which may contribute to autoimmune disorders like diabetes .

Health Implications

The health implications of PFUnDA exposure are significant due to its association with various adverse effects:

- Reproductive Dysfunction: Evidence suggests that PFUnDA can lead to reproductive issues through oxidative stress pathways .

- Metabolic Disturbances: Alterations in lipid metabolism have been observed in both animal models and human studies, indicating potential risks for diabetes and other metabolic disorders .

- Immunotoxicity: Exposure has been linked with immunosuppressive effects, increasing the risk of infections and impacting vaccination efficacy .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF21O2/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDINRCMMRKXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21COOH, C11HF21O2 | |

| Record name | Perfluoro-n-undecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047553 | |

| Record name | Perfluoroundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

-1.65 ± 0.02 [log Psd at 298.15 K (Pa)] | |

| Record name | PFUnA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

2058-94-8 | |

| Record name | Perfluoroundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-n-undecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosafluoroundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.